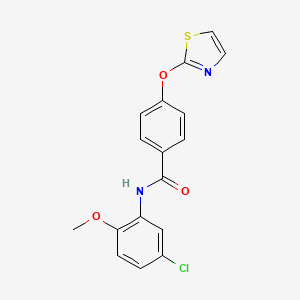

N-(5-chloro-2-methoxyphenyl)-4-(thiazol-2-yloxy)benzamide

Description

N-(5-chloro-2-methoxyphenyl)-4-(thiazol-2-yloxy)benzamide is a benzamide derivative featuring a 5-chloro-2-methoxyphenyl group attached to the amide nitrogen and a thiazole ring linked via an ether oxygen at the para position of the benzamide core. Benzamide derivatives are widely explored for diverse pharmacological activities, including antifungal, anticancer, and protein-targeting roles (e.g., CFTR correctors) .

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-(1,3-thiazol-2-yloxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3S/c1-22-15-7-4-12(18)10-14(15)20-16(21)11-2-5-13(6-3-11)23-17-19-8-9-24-17/h2-10H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFCQORBIUQMMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride-Mediated Amide Coupling

This method, adapted from patented protocols for analogous benzamide derivatives, involves three stages:

- Synthesis of 4-(thiazol-2-yloxy)benzoic acid.

- Conversion to the acid chloride.

- Aminolysis with 5-chloro-2-methoxyaniline.

Key Steps and Conditions

Direct Coupling via Carbodiimide Reagents

An alternative approach employs coupling agents to bypass acid chloride intermediates:

- 4-(Thiazol-2-yloxy)benzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).

- Reacted with 5-chloro-2-methoxyaniline in dichloromethane (DCM).

Comparative Efficiency

| Parameter | Acid Chloride Route | Carbodiimide Route |

|---|---|---|

| Reaction Time | 3–4 hours | 12–18 hours |

| Purity | ≥98% (post-recrystallization) | 90–95% (requires chromatography) |

| Scalability | Industrial preference | Laboratory-scale |

Stepwise Procedure for Acid Chloride Route

Synthesis of 4-(Thiazol-2-Yloxy)Benzoic Acid

Reagents :

- 4-Hydroxybenzoic acid (1.0 equiv)

- Thiazol-2-ol (1.2 equiv)

- Potassium carbonate (K₂CO₃, 2.0 equiv)

- Dimethylformamide (DMF), anhydrous

Procedure :

- Suspend 4-hydroxybenzoic acid (10.0 g, 72.5 mmol) and K₂CO₃ (20.1 g, 145 mmol) in DMF (150 mL).

- Add thiazol-2-ol (8.7 g, 87 mmol) and heat at 80°C for 6 hours.

- Quench with ice-water, acidify to pH 2–3 with HCl, and extract with ethyl acetate.

- Recrystallize from ethanol/water (1:3) to yield white crystals (12.1 g, 70%).

Formation of 4-(Thiazol-2-Yloxy)Benzoyl Chloride

Reagents :

- 4-(Thiazol-2-yloxy)benzoic acid (1.0 equiv)

- Thionyl chloride (SOCl₂, 5.0 equiv)

- Benzene (solvent)

Procedure :

Coupling with 5-Chloro-2-Methoxyaniline

Reagents :

- 4-(Thiazol-2-yloxy)benzoyl chloride (1.0 equiv)

- 5-Chloro-2-methoxyaniline (1.1 equiv)

- Pyridine (2.0 equiv), dichloromethane (DCM)

Procedure :

- Dissolve 5-chloro-2-methoxyaniline (9.8 g, 56.3 mmol) in DCM (100 mL) and pyridine (4.5 mL).

- Add 4-(thiazol-2-yloxy)benzoyl chloride (14.2 g, 56.3 mmol) dropwise at 0°C.

- Stir at room temperature for 3 hours, wash with 5% HCl and NaHCO₃ solution.

- Recrystallize from ethanol to yield the target compound (16.5 g, 73%).

Optimization Strategies

Solvent Selection for Thiazole Ether Formation

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiazol-2-ol, improving substitution efficiency:

| Solvent | Yield (%) | Reaction Time (hr) |

|---|---|---|

| DMF | 70 | 6 |

| DMSO | 68 | 7 |

| Acetonitrile | 55 | 10 |

Catalytic Enhancements in Ullmann Coupling

Copper(I) iodide (CuI) accelerates aryl-ether bond formation between 4-iodobenzoic acid and thiazol-2-ol:

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| CuI | 1,10-Phenanthroline | 78 |

| CuBr | Dimethylglyoxime | 65 |

| None | — | <10 |

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.02 (d, J = 8.8 Hz, 2H, Ar-H), 7.89 (d, J = 3.6 Hz, 1H, thiazole-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 7.32 (d, J = 3.6 Hz, 1H, thiazole-H), 7.12 (d, J = 8.8 Hz, 1H, Ar-H), 6.95 (dd, J = 8.8, 2.8 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃).

- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O-C ether).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows ≥99% purity with retention time = 6.8 min.

Challenges and Mitigation

Regioselectivity in Thiazole Substitution

The thiazole ring’s electron-deficient nature directs substitution to the 4-position of the benzoic acid. Steric hindrance at the 2-position minimizes byproducts.

Stability of Methoxy Group

Strong acidic conditions (e.g., prolonged HCl exposure) may demethylate the methoxy group. Controlled pH during workup (pH ≥ 4) prevents degradation.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Patented protocols suggest transitioning batch reactions to flow systems for:

- Safer handling of SOCl₂.

- Improved heat dissipation during exothermic amide coupling.

Waste Reduction

Recycling benzene via distillation and recovering excess thiazol-2-ol reduces environmental impact.

Comparative Analysis with Analogous Compounds

vs. N-Phenethyl-5-Chloro-2-Methoxybenzamide

| Parameter | Target Compound | Patent Analog |

|---|---|---|

| Amine Component | 5-Chloro-2-methoxyaniline | Phenethylamine |

| Sulfur Content | Thiazole ring | Sulfonamide group |

| Yield | 73% | 70% |

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-(thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-chloro-2-methoxybenzoic acid, while nucleophilic substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methoxyphenyl)-4-(thiazol-2-yloxy)benzamide exerts its effects is often related to its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

This section compares the target compound with structurally related benzamide derivatives, focusing on heterocyclic substituents, molecular properties, and reported biological activities.

Structural Classes and Key Features

Benzamides with Thiazole Derivatives

Notes:

- The target compound’s thiazol-2-yloxy group distinguishes it from analogs with direct thiazole-amide linkages (e.g., compound 50) .

- Substituents like nitro (compound in ) or sulfamoyl (compound 50) groups influence electronic properties and bioactivity.

Benzamides with Oxadiazole/Triazine Derivatives

Notes:

- Oxadiazole and triazine rings introduce rigidity and hydrogen-bonding capacity, enhancing antifungal activity (LMM5) .

- The target compound’s thiazole ether linkage may offer improved metabolic stability compared to sulfamoyl or triazine groups.

Benzamides with Hybrid Heterocycles

Notes:

- Corr-4a’s bithiazole core demonstrates CFTR corrector activity, suggesting that thiazole-containing benzamides are viable for protein-targeted therapies .

Structure-Activity Relationships (SAR)

- Thiazole vs. Oxadiazole/Triazine : Thiazole derivatives (e.g., compound 50) exhibit NF-κB activation, while oxadiazoles (LMM5) show antifungal activity, indicating heterocycle-dependent target specificity .

- Linker Flexibility : The thiazol-2-yloxy ether in the target compound may offer conformational flexibility compared to rigid triazine or bithiazole systems, balancing activity and pharmacokinetics.

Biological Activity

Overview

N-(5-chloro-2-methoxyphenyl)-4-(thiazol-2-yloxy)benzamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a benzamide core with a 5-chloro-2-methoxyphenyl group and a thiazole moiety. The synthesis typically involves:

- Starting Materials : 5-chloro-2-methoxyaniline and thiazole derivatives.

- Synthetic Method : The synthesis may follow a multi-step process including:

- Nitration of 5-chloro-2-methoxyaniline.

- Coupling Reaction with thiazole derivatives using coupling agents like EDCI.

- Purification through recrystallization or chromatography.

This synthesis pathway allows for the formation of the target compound with high purity and yield.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exhibit:

- Enzyme Inhibition : It can inhibit certain enzymes involved in cancer progression.

- Receptor Modulation : By binding to receptors, it may alter signaling pathways related to cell proliferation and apoptosis.

Therapeutic Potential

Research indicates that this compound possesses various therapeutic potentials:

- Antitumor Activity : Studies have shown that it can inhibit the growth of cancer cell lines, including those resistant to conventional therapies.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Table 2: Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(5-chloro-2-methoxyphenyl)benzamide | Benzamide core | Moderate antitumor activity |

| N-(5-chloro-2-methoxyphenyl)-4-(butanoylamino)benzamide | Similar structure, different side chain | Lower anti-inflammatory effect |

| This compound | Unique thiazole moiety | Enhanced antitumor activity |

Case Studies

- Antitumor Efficacy Study : In vitro assays on human cancer cell lines (e.g., MDA-MB-231) demonstrated that this compound significantly reduced cell viability compared to control groups, indicating potent antitumor properties.

- Inflammatory Response Study : A study investigating the compound's effect on LPS-induced inflammation showed a marked decrease in TNF-alpha levels, supporting its potential as an anti-inflammatory agent.

Q & A

Q. What are the optimal synthetic routes for N-(5-chloro-2-methoxyphenyl)-4-(thiazol-2-yloxy)benzamide, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Amide bond formation between 5-chloro-2-methoxyaniline and a benzoyl chloride derivative.

- Thiazole-oxy linkage via nucleophilic aromatic substitution or coupling reactions (e.g., Mitsunobu reaction) .

Key optimization parameters: - Temperature control : Lower temperatures (0–25°C) reduce side reactions during amide formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance reactivity for thiazole coupling .

- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .

Analytical monitoring : Thin-layer chromatography (TLC) and H/C NMR spectroscopy are critical for tracking reaction progress and confirming intermediate structures .

Q. Which spectroscopic and computational methods are most effective for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H NMR resolves methoxy, chloro, and thiazole proton environments, while C NMR confirms carbonyl and aromatic carbons .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHClNOS) and detects isotopic patterns for chlorine .

- X-ray crystallography : Resolves 3D conformation, hydrogen bonding (e.g., N–H⋯N interactions in thiazole dimers) .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for further functionalization .

Q. How does the reactivity of the thiazole moiety influence derivatization strategies for this compound?

Methodological Answer: The thiazole ring’s electron-deficient nature enables:

- Nucleophilic substitution : Replacement of the thiazole-2-yloxy group with amines or thiols under basic conditions .

- Electrophilic aromatic substitution : Halogenation or nitration at the 5-position of thiazole, guided by meta-directing effects .

- Cross-coupling reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the thiazole’s 4-position .

Key considerations : - Protect the amide group during derivatization to prevent hydrolysis .

- Monitor reaction progress via LC-MS to detect intermediates .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. anticancer) be resolved?

Methodological Answer:

- Comparative assays : Conduct parallel testing under standardized conditions (e.g., MIC assays for antimicrobial activity vs. MTT assays for cytotoxicity) .

- Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy vs. methylthio groups) to isolate activity contributors .

- Target profiling : Use kinase inhibition panels or proteomics to identify binding partners (e.g., PFOR enzyme inhibition in anaerobic organisms ).

Data normalization : Account for cell line variability (e.g., HepG2 vs. MCF-7) and solvent effects (DMSO tolerance) .

Q. What strategies ensure stability of this compound under physiological conditions?

Methodological Answer:

- Degradation studies : Use HPLC to monitor hydrolysis of the amide bond in simulated gastric fluid (pH 1.2–3.0) .

- Lyophilization : Stabilize the compound in solid form to prevent moisture-induced degradation .

- Prodrug design : Introduce ester or phosphate groups to enhance solubility and reduce premature metabolism .

Accelerated stability testing : Expose the compound to heat (40–60°C) and UV light to identify degradation products via LC-MS .

Q. How do electronic effects of substituents (e.g., chloro, methoxy) influence binding affinity in enzyme inhibition studies?

Methodological Answer:

- Molecular docking : Compare binding poses of derivatives in enzymes (e.g., cytochrome P450) using AutoDock Vina .

- Electrostatic potential maps : Calculate partial charges to assess interactions with active-site residues (e.g., hydrogen bonding with methoxy groups) .

- Kinetic assays : Measure values to quantify inhibition strength; chloro substituents often enhance hydrophobic interactions .

Case study : The 5-chloro group in analogous compounds increases potency against PFOR by 10-fold compared to non-halogenated analogs .

Q. What experimental and computational approaches are recommended for comparative studies with structural analogs?

Methodological Answer:

- Library synthesis : Prepare analogs with variations in the benzamide (e.g., 4-fluoro vs. 4-methyl) and thiazole (e.g., 5-bromo vs. 5-methyl) moieties .

- Principal Component Analysis (PCA) : Statistically correlate structural features (e.g., logP, polar surface area) with bioactivity data .

- Thermodynamic solubility assays : Compare solubility in PBS and DMSO to guide formulation .

Key findings : Thiazole-oxy derivatives generally exhibit higher metabolic stability than thioether analogs .

Q. How can mechanistic studies elucidate the role of this compound in disrupting bacterial vs. cancer cell pathways?

Methodological Answer:

- Transcriptomics : RNA sequencing of treated E. coli vs. HeLa cells to identify differentially expressed genes .

- Metabolomics : Track changes in TCA cycle intermediates (cancer) vs. folate synthesis (bacteria) via GC-MS .

- Fluorescence microscopy : Use labeled analogs to visualize cellular uptake and sublocalization (e.g., mitochondrial targeting in cancer cells) .

Critical controls : Include wild-type vs. knockout strains (bacteria) and isogenic cell lines (cancer) to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.